2,4-Dibromo-6-(hydroxymethyl)phenol
Overview
Description
2,4-Dibromo-6-(hydroxymethyl)phenol: is an organic compound with the chemical formula C₇H₆Br₂O₂ . It is a colorless to pale yellow crystalline powder at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(hydroxymethyl)phenol typically involves the bromination of 6-(hydroxymethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: 2,4-Dibromo-6-carboxyphenol.
Reduction: 2,4-Dihydroxy-6-(hydroxymethyl)phenol.
Substitution: 2,4-Dimethoxy-6-(hydroxymethyl)phenol.
Scientific Research Applications
2,4-Dibromo-6-(hydroxymethyl)phenol has diverse applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex brominated phenolic compounds.
- Employed in studying the effects of bromination on phenolic compounds .
Biology:
- Investigated for its antimicrobial properties, particularly against marine microorganisms .
- Used in studies related to the bioactivity of brominated phenols in marine algae .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(hydroxymethyl)phenol primarily involves its interaction with microbial cell membranes. The bromine atoms in the compound disrupt the integrity of the cell membrane, leading to cell lysis and death . Additionally, the hydroxymethyl group enhances the compound’s solubility, facilitating its interaction with microbial cells .
Comparison with Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the hydroxymethyl group.
2,6-Dibromo-4-(hydroxymethyl)phenol: Similar structure with bromine atoms at different positions.
4-Bromo-2,6-dimethylphenol: Contains methyl groups instead of hydroxymethyl.
Uniqueness: 2,4-Dibromo-6-(hydroxymethyl)phenol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which imparts distinct chemical and biological properties. The hydroxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dibromo-6-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZRBIBAABFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348455 | |
Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-54-2 | |
Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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